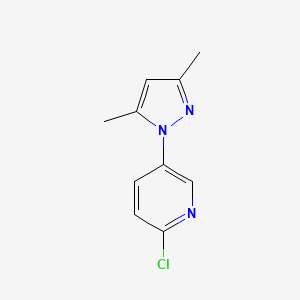

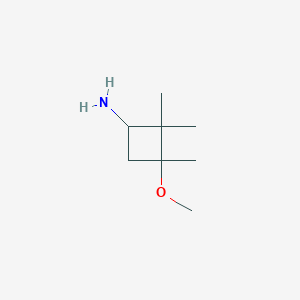

![molecular formula C8H4ClN3 B1426105 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile CAS No. 1019020-03-1](/img/structure/B1426105.png)

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile

Vue d'ensemble

Description

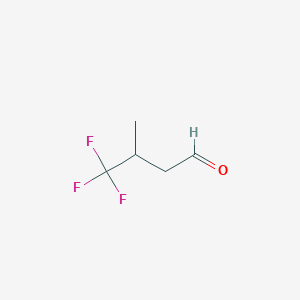

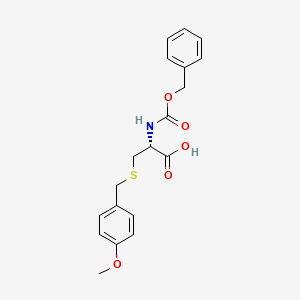

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile is a chemical compound with the molecular formula C8H4ClN3 . It has a molecular weight of 177.59 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile, has been well studied in the past decade . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The InChI code for 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile is 1S/C8H4ClN3/c9-7-5-12-4-6 (3-10)1-2-8 (12)11-7/h1-2,4-5H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile, have been attracting substantial interest due to their potential pharmaceutical applications . The chemical reactions involving these compounds have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Applications De Recherche Scientifique

Organic Synthesis

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile serves as a versatile intermediate in organic synthesis. Its chloro and nitrile groups are reactive sites that can undergo various chemical transformations, enabling the synthesis of a wide range of heterocyclic compounds. These compounds are often used in the development of pharmaceuticals and agrochemicals due to their biological activity .

Pharmaceutical Research

This compound is used in pharmaceutical research to create molecules with potential therapeutic effects. Its structure is a key scaffold in the design of drugs that target specific proteins or enzymes within the body. It has been explored for its use in creating inhibitors that can treat diseases such as cancer and inflammatory disorders .

Material Science

In material science, 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile is investigated for its ability to form polymers and co-polymers that exhibit high thermal stability and good film-forming properties. These materials can be used in the production of high-performance plastics and coatings .

Optoelectronics

The compound’s derivatives show promise in optoelectronics, particularly in the development of light-emitting devices. Its optical properties, such as fluorescence and phosphorescence, are valuable in creating components for organic light-emitting diodes (OLEDs) and other display technologies .

Fluorescence Imaging

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile derivatives are used as fluorescent probes in bioimaging. These probes help in visualizing cellular processes and are crucial in medical diagnostics, as well as in research for understanding disease mechanisms at the molecular level .

Sensing Applications

The compound is also utilized in the development of chemical sensors. Due to its responsive optical properties, it can be engineered to detect various environmental changes, such as pH levels, which is essential in both industrial processes and environmental monitoring .

Catalysis

In catalysis, researchers explore the use of 2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile as a ligand for metal complexes. These complexes can catalyze a variety of chemical reactions, making them useful in industrial chemistry for the efficient production of chemicals .

Agrochemical Development

Lastly, the compound’s structural framework is beneficial in the design of new agrochemicals. Its derivatives can act as active ingredients in pesticides and herbicides, contributing to the protection of crops and improving agricultural productivity .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 2-chloroimidazo[1,2-a]pyridine-6-carbonitrile belongs, are known for their broad spectrum of biological and pharmacological activity .

Mode of Action

Compounds with similar structures have been studied for their use in optoelectronics, such as materials for white light-emitting devices and hybrid fluorescence/phosphorescence devices . The optical and electrochemical properties of these compounds can be altered by introducing various functional groups into the 1-azaindolizine fragment .

Result of Action

Compounds with similar structures often emit in the blue region with a high quantum yield and are characterized by good electronic and transport properties .

Action Environment

It is known that the optical properties of similar compounds can be influenced by the introduction of various functional groups and by the extension of the π-conjugated system of the chromophore .

Propriétés

IUPAC Name |

2-chloroimidazo[1,2-a]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-7-5-12-4-6(3-10)1-2-8(12)11-7/h1-2,4-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMAAJCAUDUELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.